molecular formula C12H12F3N3O2S B2946525 [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl](morpholino)methanone CAS No. 338400-49-0

[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl](morpholino)methanone

Cat. No.: B2946525
CAS No.: 338400-49-0
M. Wt: 319.3
InChI Key: WISKVYUEUFHHJB-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-c]pyrazole derivative substituted with a trifluoromethyl group at position 3, a methyl group at position 1, and a morpholino methanone moiety at position 3. Its molecular formula is C₁₂H₁₁F₃N₂O₂S, with a molecular weight of 328.3 g/mol (CAS: 338400-49-0) . The morpholino group enhances solubility and modulates electronic properties, while the trifluoromethyl group contributes to metabolic stability and lipophilicity. It has been marketed as a high-purity fluorinated compound but is currently listed as discontinued by suppliers like CymitQuimica .

Properties

IUPAC Name

[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O2S/c1-17-11-7(9(16-17)12(13,14)15)6-8(21-11)10(19)18-2-4-20-5-3-18/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISKVYUEUFHHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)N3CCOCC3)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818658
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Biological Activity

The compound 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl](morpholino)methanone , also known as a thiophene carboxamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is C8H7F3N2OSC_8H_7F_3N_2OS with a molecular weight of approximately 236.21 g/mol. It features a thieno[2,3-c]pyrazole core structure, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₈H₇F₃N₂OS
Molecular Weight236.21 g/mol
CAS Number338982-22-2
Melting Point88-92 °C
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial effects. In one study, various pyrazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Notably, compounds similar to 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl](morpholino)methanone demonstrated potent activity against several strains of bacteria and fungi. For instance, a related pyrazole derivative showed an MIC (Minimum Inhibitory Concentration) of 0.12 µg/mL against Shigella flexneri and Candida albicans, outperforming standard antibiotics such as gentamicin and amphotericin B .

Anti-inflammatory Properties

The compound's potential anti-inflammatory properties have also been explored. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as IL-1β and IL-18 by acting on inflammasomes. This mechanism was highlighted in a study where certain pyrazole derivatives inhibited LPS-induced nitric oxide production in macrophages, indicating their role in modulating inflammatory responses .

Enzyme Inhibition

Enzyme inhibition studies have shown that compounds within this structural class can inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. The inhibition of XO is significant for conditions like gout and hyperuricemia. For example, related compounds exhibited IC50 values ranging from 72.4 µM to 75.6 µM, indicating moderate inhibitory activity .

Study 1: Antifungal Activity Evaluation

A series of novel pyrazole derivatives were synthesized and tested against seven phytopathogenic fungi using an in vitro mycelia growth inhibition assay. Among these, one derivative exhibited higher antifungal activity than the commercial fungicide boscalid, suggesting that modifications in the pyrazole structure can lead to enhanced efficacy against fungal pathogens .

Study 2: Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory effects of pyrazole derivatives, it was found that certain compounds could significantly reduce the levels of inflammatory cytokines in vitro. The results indicated that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of the target compound with analogues:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Features Availability
1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-ylmethanone Morpholino methanone C₁₂H₁₁F₃N₂O₂S 328.3 High solubility due to morpholine; discontinued Discontinued
N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide 4-Ethoxyphenyl carboxamide C₁₆H₁₄F₃N₃O₂S 369.36 Increased lipophilicity from ethoxyphenyl group Available (ChemSpider ID: 21759311)
4-Methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol Triazole-thiol C₁₁H₁₀F₃N₅S₂ 333.36 Thiol group enhances metal-binding potential Available (CAS: 865659-97-8)
[4-(methanesulfonyl)piperazin-1-yl][1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone Methanesulfonyl piperazinyl C₁₈H₁₇F₃N₄O₃S₂ 458.48 Sulfonyl group improves solubility and stability Available (3 mg, Y504-9567)

Commercial and Research Availability

  • The target compound is discontinued , limiting its accessibility .
  • In contrast, analogues such as 4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol are commercially available from suppliers like Santa Cruz Biotechnology (500 mg for $592) .

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